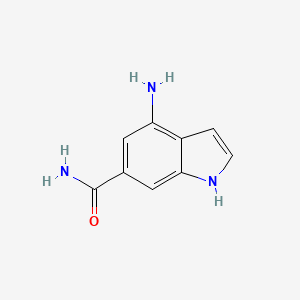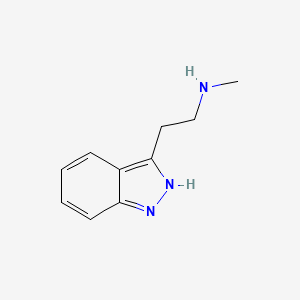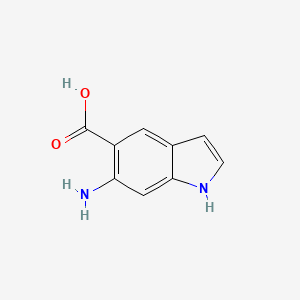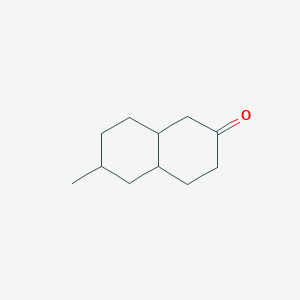
3,4,5-Trimethylaniline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-Trimethylaniline hydrochloride: is an organic compound with the molecular formula C9H14ClN . It is a derivative of aniline, where three methyl groups are substituted at the 3, 4, and 5 positions of the benzene ring. This compound is commonly used in various chemical syntheses and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-Trimethylaniline hydrochloride typically involves the methylation of aniline derivatives. One common method is the Friedel-Crafts alkylation of aniline with methyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve:
Temperature: 0-5°C
Solvent: Dichloromethane or chloroform
Catalyst: Aluminum chloride
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Reactants: Aniline, methyl chloride, and aluminum chloride
Reaction Conditions: Controlled temperature and pressure
Purification: Crystallization and recrystallization to obtain high-purity product
Análisis De Reacciones Químicas
Types of Reactions: 3,4,5-Trimethylaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to the corresponding amine.
Substitution: Electrophilic substitution reactions can introduce other functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products:
Oxidation: 3,4,5-Trimethylquinone
Reduction: 3,4,5-Trimethylaniline
Substitution: 3,4,5-Tribromoaniline or 3,4,5-Trichloroaniline
Aplicaciones Científicas De Investigación
3,4,5-Trimethylaniline hydrochloride is utilized in various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3,4,5-Trimethylaniline hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific pathway. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Comparación Con Compuestos Similares
- 2,4,5-Trimethylaniline
- 3,4,5-Trimethylphenol
- 3,4,5-Trimethylbenzoic acid
Comparison: 3,4,5-Trimethylaniline hydrochloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Compared to 2,4,5-Trimethylaniline, it has different reactivity and solubility characteristics, making it suitable for specific applications in chemical synthesis and industrial processes.
Propiedades
Número CAS |
90642-55-0 |
|---|---|
Fórmula molecular |
C9H14ClN |
Peso molecular |
171.67 g/mol |
Nombre IUPAC |
3,4,5-trimethylaniline;hydrochloride |
InChI |
InChI=1S/C9H13N.ClH/c1-6-4-9(10)5-7(2)8(6)3;/h4-5H,10H2,1-3H3;1H |
Clave InChI |
RYFXDAQCMQVTFZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1C)C)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Azaspiro[4.4]nonan-7-amine hydrochloride](/img/structure/B11914027.png)
![1h-Imidazo[4,5-h]quinazoline](/img/structure/B11914028.png)









![3-Oxa-1-azaspiro[4.5]dec-7-ene-2,4-dione](/img/structure/B11914071.png)
